

# Independent Validation of AZD2423: A Review of Clinical Efficacy in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of clinical trial data for the CCR2 antagonist **AZD2423** reveals a complex picture of its therapeutic potential. While preclinical studies suggested promise, clinical evaluations in patients with posttraumatic neuralgia and painful diabetic neuropathy did not demonstrate efficacy in reducing primary pain endpoints compared to placebo.

**AZD2423**, a novel chemokine receptor 2 (CCR2) antagonist developed by AstraZeneca, was investigated for its analgesic effects in neuropathic pain conditions.[1][2][3] The rationale for its development stemmed from preclinical data indicating the involvement of the CCL2/CCR2 signaling axis in the pathophysiology of neuropathic pain.[3] However, multiple randomized, double-blind, placebo-controlled clinical trials have failed to show a significant benefit of **AZD2423** in reducing average pain scores. Despite evidence of target engagement, the translation from preclinical efficacy to clinical benefit in broad patient populations has not been successful.

## Comparison of AZD2423 Efficacy in Clinical Trials

The primary measure of success in these trials was the change in the Numerical Rating Scale (NRS) for average pain. Across studies in both posttraumatic neuralgia and painful diabetic neuropathy, **AZD2423** did not significantly outperform placebo.



| Trial Indication               | Treatment Groups | Mean Change in<br>NRS Average Pain<br>Score from Baseline | Reference |
|--------------------------------|------------------|-----------------------------------------------------------|-----------|
| Posttraumatic<br>Neuralgia     | AZD2423 20mg     | -1.54                                                     |           |
| AZD2423 150mg                  | -1.53            |                                                           |           |
| Placebo                        | -1.44            | _                                                         |           |
| Painful Diabetic<br>Neuropathy | AZD2423 20mg     | -1.50                                                     |           |
| AZD2423 150mg                  | -1.35            |                                                           | -         |
| Placebo                        | -1.61            | _                                                         |           |

While the primary endpoints were not met, some secondary analyses using the Neuropathic Pain Symptom Inventory (NPSI) suggested potential minor effects on certain sensory components of pain, such as paroxysmal pain, paresthesia, and dysesthesia, particularly at the 150mg dose. Importantly, **AZD2423** was generally well-tolerated, with an adverse event profile similar to that of the placebo.

## **Evidence of Target Engagement**

A key finding across the clinical trials was the confirmation that **AZD2423** interacted with its intended target, the CCR2 receptor. This was evidenced by a dose-dependent increase in the plasma levels of chemokine ligand 2 (CCL2), the natural ligand for CCR2, and a reduction in the mean levels of monocytes. For instance, in one study, the 150mg dose of **AZD2423** led to a 30% reduction in monocyte levels. This indicates that the lack of efficacy is not due to a failure of the drug to engage its target.

## **Experimental Protocols**

The clinical trials for **AZD2423** followed a robust, multicenter, double-blind, randomized, parallel-group, and placebo-controlled design.

Patient Population:



- Posttraumatic Neuralgia Study: 133 patients with posttraumatic neuralgia.
- Painful Diabetic Neuropathy Study: 134 patients with symmetric distal sensory
  polyneuropathy due to type 1 or 2 diabetes, with neuropathic pain for 3 months to 5 years.

#### Treatment Regimen:

- Patients were equally randomized to receive one of the following for 28 days:
  - AZD2423 20mg (oral administration)
  - AZD2423 150mg (oral administration)
  - Placebo

#### **Efficacy Variables:**

- Primary: Change in the average pain score from a 5-day baseline period to the last 5 days of treatment, measured on an 11-point (0-10) Numerical Rating Scale (NRS).
- Secondary: Included assessments of worst pain score (NRS), patient global impression of change, pain interference with sleep and activity, and the Neuropathic Pain Symptom Inventory (NPSI).

## Visualizing the Mechanisms and Workflows

To better understand the context of the **AZD2423** trials, the following diagrams illustrate the targeted biological pathway and the general experimental workflow.





Click to download full resolution via product page

Caption: The CCL2/CCR2 signaling pathway targeted by AZD2423.





Click to download full resolution via product page

Caption: Generalized workflow for the **AZD2423** clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A randomized, double-blind, placebo-controlled trial of a chemokine receptor 2 (CCR2) antagonist in posttraumatic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a novel chemokine receptor 2 (CCR2)-antagonist in painful diabetic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of AZD2423: A Review of Clinical Efficacy in Neuropathic Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103996#independent-validation-of-published-azd2423-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com